N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide, also known as BRL-15572, is a chemical compound that belongs to the pyrrolidine class of drugs. This compound has been widely studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In neurological disorders, N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide has been shown to have neuroprotective effects against ischemia-reperfusion injury, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer, N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Mechanism of Action
N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide acts as a selective antagonist of the sigma-1 receptor, a transmembrane protein that is widely expressed in various tissues, including the nervous system, immune system, and endocrine system. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and mitochondrial function. By blocking the sigma-1 receptor, N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide modulates these cellular processes and exerts its therapeutic effects.
Biochemical and Physiological Effects:
N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects in laboratory experiments. In neurological disorders, N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide has been shown to increase neuronal survival, reduce oxidative stress, and enhance synaptic plasticity. In cancer, N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation, N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and decrease the infiltration of immune cells into inflamed tissues.
Advantages and Limitations for Lab Experiments
N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide has several advantages for laboratory experiments. It is readily available, easy to synthesize, and has a high purity. It has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in laboratory experiments. N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide has low water solubility, which can make it difficult to dissolve in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide. In neurological disorders, further studies could investigate the potential of N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. In cancer, further studies could investigate the potential of N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide in combination with other chemotherapeutic agents. In inflammation, further studies could investigate the potential of N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide is a promising chemical compound that has potential therapeutic applications in various diseases. Its selective antagonism of the sigma-1 receptor makes it a unique and valuable tool for studying cellular processes and developing new treatments. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide involves the reaction of 4-bromothiophen-2-ylmethylamine with pyrrolidine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere of nitrogen or argon. The resulting product is purified by column chromatography or recrystallization to obtain a white solid.
properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c11-8-5-9(15-7-8)6-12-10(14)13-3-1-2-4-13/h5,7H,1-4,6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLPKAJPGDOFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCC2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.